2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxin ring, a pyridine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzodioxin derivative with a suitable thiol reagent under basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an appropriate aldehyde and ammonia or an amine.
Coupling of the Benzodioxin and Pyridine Rings: The final step involves coupling the benzodioxin and pyridine rings through a carbonylation reaction, using a palladium catalyst and carbon monoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for anti-cancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol
- 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Uniqueness
2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H16N2O3S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H16N2O3S/c1-11-7-12(2)20-18(14(11)9-19)24-10-15(21)13-3-4-16-17(8-13)23-6-5-22-16/h3-4,7-8H,5-6,10H2,1-2H3 |
InChI Key |
GNSNRIYPYJLFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)C2=CC3=C(C=C2)OCCO3)C |
Origin of Product |
United States |
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